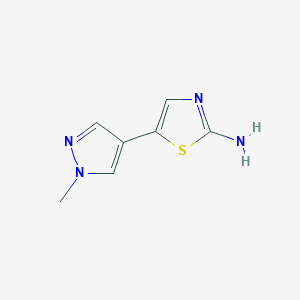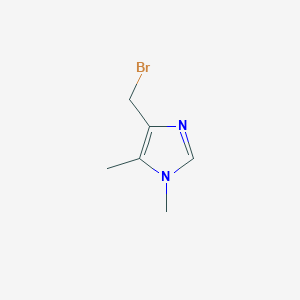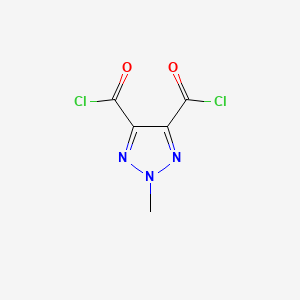
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride typically involves the reaction of 2-methyl-2H-1,2,3-triazole-4,5-dicarbonitrile with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
The major products formed from nucleophilic substitution reactions are the corresponding substituted triazoles, where the chlorine atoms are replaced by the nucleophiles used in the reaction .
Applications De Recherche Scientifique
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex chemical compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2H-1,2,3-triazole-4,5-dicarbonitrile: This compound is a precursor to 2-Methyl-2H-1,2,3-triazole-4,5-dicarbonyl dichloride and shares similar chemical properties.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound has a similar triazole ring structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two reactive chlorine atoms. This makes it a versatile intermediate for further chemical modifications and applications .
Propriétés
Formule moléculaire |
C5H3Cl2N3O2 |
|---|---|
Poids moléculaire |
208.00 g/mol |
Nom IUPAC |
2-methyltriazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5H3Cl2N3O2/c1-10-8-2(4(6)11)3(9-10)5(7)12/h1H3 |
Clé InChI |
SPURMLZNWMHNAQ-UHFFFAOYSA-N |
SMILES canonique |
CN1N=C(C(=N1)C(=O)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


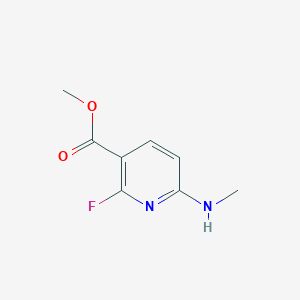
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12868399.png)
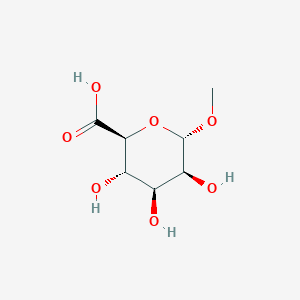

![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)
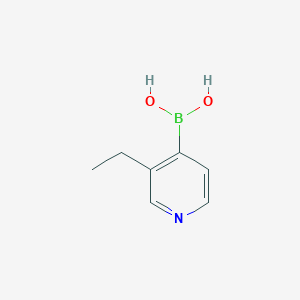
![2-(1H-Pyrazol-1-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12868421.png)


